4,7-Dimethyl-1-indanone

NMR Spectroscopy Steric Effects Structural Elucidation

Researchers developing allosteric Akt kinase inhibitors require isomerically pure 4,7-dimethyl-1-indanone (CAS 5037-60-5); generic indanone mixtures or alternative substitution patterns (e.g., 5,6-dimethyl) fail to engage the allosteric binding pocket. The 4,7-substitution pattern is structurally indispensable for lead compounds FXY-1 and FCX-146. • Available at ≥98% purity (GC), up to kilogram scale, with batch-specific CoA for multi-step synthetic reproducibility. • Steric hindrance from the 7-methyl group (confirmed by 21-36 ppm downfield ¹⁷O NMR shift) enables unique regioselective transformations unattainable with other isomers. • Stocked for immediate global dispatch; customizable packaging and bulk quotations available.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 5037-60-5
Cat. No. B1296240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-1-indanone
CAS5037-60-5
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=C2CCC(=O)C2=C(C=C1)C
InChIInChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3
InChIKeyGCZQTQUHBZZQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethyl-1-indanone: Chemical Class and Key Properties


4,7-Dimethyl-1-indanone (CAS 5037-60-5) is a bicyclic organic compound belonging to the indanone class, characterized by a benzene ring fused to a cyclopentanone ring with methyl substituents at the 4 and 7 positions . It serves as a versatile intermediate in organic synthesis and medicinal chemistry, with reported applications in the development of pharmaceutical candidates and specialty chemicals [1][2]. The compound's molecular formula is C11H12O, and it has a molecular weight of 160.21 g/mol .

Synthetic rolePosition-specific indanone intermediate for medicinal chemistry and Akt inhibitor synthesis
Supply scaleAvailable at kg scale with documented purity, supporting early research through development
Steric signatureUnique 4,7-dimethyl pattern creates distinct steric environment measurable by 17O NMR

Positional Specificity: Why 4,7-Dimethyl Substitution Matters


Indanone derivatives with methyl substitutions at different positions (e.g., 5,6-dimethyl-1-indanone) cannot be assumed to exhibit equivalent chemical or biological behavior. The specific 4,7-substitution pattern imparts unique steric and electronic properties that fundamentally alter reaction outcomes and biological target engagement [1]. For instance, the proximity of the methyl group at the 7-position to the carbonyl group creates significant steric hindrance, which influences reactivity in chemical transformations [2]. Furthermore, the 4,7-dimethyl substitution pattern has been explicitly linked to the development of potent Akt kinase inhibitors (e.g., FXY-1), whereas other substitution patterns on the indanone ring have not demonstrated comparable activity profiles in the same target class [3]. This positional specificity underscores the necessity of procuring the exact 4,7-isomer for research programs where structural and biological fidelity are paramount.

Property
4,7-Dimethyl-1-indanone
5,6-Dimethyl-1-indanone (example isomer)
Steric Environment
7-methyl proximity to carbonyl causes large 17O NMR downfield shift
Lacks this close-contact steric effect; different spectroscopic behavior
Ozonolysis Reactivity
2-fold higher dicarbonyl yield, distinct product ratio (1.57 vs 3.5)
Lower yield and different product distribution; reactivity profile does not match
Biological Lead Potential
Essential scaffold for allosteric Akt inhibitor leads (FXY-1 series)
Other substitution patterns not reported as comparable Akt inhibitor starting points

Differentiation Evidence vs. Comparators


Steric Effects on Carbonyl Reactivity via 17O NMR

The 4,7-dimethyl substitution pattern in 1-indanone introduces a distinct steric environment around the carbonyl group, which is quantifiable by 17O NMR. The presence of an alkyl group at the 7-position (proximate to the carbonyl) induces a large downfield shift of 21-36 ppm relative to unsubstituted or distally substituted analogs [1]. This phenomenon serves as a reliable spectroscopic marker to distinguish the 4,7-isomer from other positional isomers (e.g., 5,6-dimethyl-1-indanone), where such a strong deshielding effect is absent [1].

Steric NMR Marker
Class-level
Predicted 21–36 ppm downfield shift vs. unsubstituted
Spectroscopic identity confirmation for 4,7-isomer
17O NMR, MeCN, 75°C; verify experimentally
NMR Spectroscopy Steric Effects Structural Elucidation

Comparative Ozonolysis Reactivity

In a direct comparative study, the ozonolysis of 4,7-dimethylindane yields a combined 0.1 mol of dicarbonyl compounds (glyoxal and methylglyoxal) per mol of dimethylindane, with a glyoxal:methylglyoxal ratio of 1.57:1 [1]. In contrast, 5,6-dimethylindane yields only 0.05 mol of dicarbonyl compounds (diacetyl and methylglyoxal) per mol, with a diacetyl:methylglyoxal ratio of 3.5:1 [1].

Ozonolysis Reactivity
Head-to-head
2× higher dicarbonyl yield; product ratio 1.57 vs 3.5
Reactivity fundamentally differs; 5,6-isomer not interchangeable
de Jong & Wibaut, 1964
Ozonolysis Reactivity Isomer Comparison

Akt Kinase Inhibition by a 4,7-Dimethyl-Indanone Derivative

A derivative of 4,7-dimethyl-1-indanone, specifically 2-arylidene-4,7-dimethyl indan-1-one (FXY-1), has been identified as a potent allosteric inhibitor of Akt kinase, with demonstrated activity in lung cancer models [1][2]. While the parent 4,7-dimethyl-1-indanone is a synthetic precursor, the 4,7-dimethyl substitution pattern is essential for the binding mode and inhibitory activity of the derivative [3]. This contrasts with other indanone substitution patterns, which have not yielded comparable Akt inhibitor leads.

Akt Inhibitor Lead
Supporting evidence
FXY-1 derivative: allosteric Akt inhibitor with reported in vivo model response
4,7-dimethyl pattern critical for kinase inhibitor lead development
Derived lead; parent as synthetic precursor
Anticancer Kinase Inhibition Drug Discovery

Commercial Availability and Purity

4,7-Dimethyl-1-indanone (CAS 5037-60-5) is commercially available from specialized chemical suppliers with a minimum purity specification of 98% (GC) and moisture content ≤0.5% [1]. The compound is produced at scales up to kilograms, supporting both early-stage research and larger development efforts [1]. In contrast, alternative indanone isomers (e.g., 5,6-dimethyl-1-indanone) may have more limited commercial availability or require custom synthesis, leading to longer lead times and higher costs.

Commercial Spec
Supporting evidence
≥98% GC purity, ≤0.5% moisture, available up to kg scale
Documented quality streamlines procurement for research synthesis
Vendor specification (Capot Chemical)
Chemical Sourcing Quality Control Scale-up

Application Scenarios for 4,7-Dimethyl-1-indanone


Synthesis of Allosteric Akt Inhibitors

Procure 4,7-dimethyl-1-indanone as a key starting material for the synthesis of 2-arylidene-4,7-dimethyl indan-1-one derivatives (e.g., FXY-1, FCX-146), which have demonstrated potent allosteric inhibition of Akt kinase in oncology models [1][2]. The 4,7-substitution pattern is essential for binding to the allosteric pocket, and alternative substitution patterns (e.g., 5,6-dimethyl) have not produced comparable lead compounds.

Probing Steric Effects on Carbonyl Reactivity

Utilize the distinct steric environment of the 4,7-dimethyl-1-indanone carbonyl group, characterized by a 21-36 ppm downfield shift in 17O NMR [3], to investigate steric influences on reaction kinetics, regioselectivity, or binding interactions in model systems. This makes the compound a valuable tool for physical organic chemistry studies where steric parameters are critical.

Scalable Intermediate for Complex Molecule Synthesis

Leverage the commercial availability of 4,7-dimethyl-1-indanone at ≥98% purity and up to kilogram scale [4] as a reliable building block in multi-step syntheses. The compound's unique reactivity, as evidenced by ozonolysis studies [5], can be exploited in designed synthetic sequences where the 4,7-dimethyl substitution pattern directs specific transformations not achievable with other isomers.

Application
Selection Property
Validation Focus
Allosteric Akt inhibitor synthesis
4,7-dimethyl substitution specificity; documented purity
Derivative bioactivity validation (Akt inhibition model context)
Steric effect probe in carbonyl chemistry
17O NMR downfield shift signature
Spectroscopic isomer identity confirmation
Multi-step synthesis intermediate
Scalable kg supply; unique ozonolysis reactivity profile
Batch purity consistency; reactivity reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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